molecular formula C11H18ClNO B1326502 3-(Isopentyloxy)aniline hydrochloride CAS No. 1135289-27-8

3-(Isopentyloxy)aniline hydrochloride

Cat. No.: B1326502
CAS No.: 1135289-27-8
M. Wt: 215.72 g/mol
InChI Key: LIEFPEDBNOUENI-UHFFFAOYSA-N
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Description

3-(Isopentyloxy)aniline hydrochloride is an organic compound with the chemical formula C11H18ClNO. It is a white crystalline solid that is soluble in water and organic solvents . This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyloxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with isopentyl alcohol under acidic conditions to form 3-(isopentyloxy)aniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyloxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc or iron in the presence of hydrochloric acid for reduction, and nucleophiles like sodium amide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can regenerate the parent aniline compound .

Scientific Research Applications

3-(Isopentyloxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and modulate biochemical pathways by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isopropoxy)aniline hydrochloride
  • 3-(Isobutoxy)aniline hydrochloride
  • 3-(Isopentyloxy)aniline

Uniqueness

3-(Isopentyloxy)aniline hydrochloride is unique due to its specific isopentyloxy substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in research for studying structure-activity relationships and developing new materials .

Properties

IUPAC Name

3-(3-methylbutoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEFPEDBNOUENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648550
Record name 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135289-27-8
Record name 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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